Methyl 3-(4-methoxybenzylamino)propanoate
Description
Positioning within the Landscape of Substituted Propanoate Esters and Benzylamino Derivatives
The structure of Methyl 3-(4-methoxybenzylamino)propanoate places it at the intersection of two significant classes of organic molecules: substituted propanoate esters and benzylamino derivatives.
Substituted Propanoate Esters: Propanoate esters and their derivatives are widespread in chemical and biological systems. The core propanoate structure can be modified at various positions to tune its physical, chemical, and biological properties. For instance, arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.com The introduction of substituents on the propanoate backbone, as seen in the title compound, can lead to a diverse array of chemical entities with potential applications in materials science and pharmaceuticals.
Benzylamino Derivatives: The benzylamino moiety is a common feature in many biologically active compounds and serves as a crucial pharmacophore or a key intermediate in their synthesis. chemicalbook.comchemicalbook.comnih.gov The presence of the benzyl (B1604629) group can influence the molecule's lipophilicity and its ability to engage in pi-stacking interactions, which are often important for binding to biological targets. nih.gov The methoxy (B1213986) substituent on the benzyl ring can further modulate the electronic properties and metabolic stability of the molecule.
Academic Importance as a Synthetic Intermediate and Molecular Scaffold
While specific research on this compound is sparse, its structural components suggest its potential utility as a synthetic intermediate and a molecular scaffold for the development of more complex molecules.
The secondary amine and the ester functional groups provide two reactive handles for further chemical transformations. The amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or be used in coupling reactions.
This dual functionality makes this compound a potentially valuable building block for constructing libraries of compounds for high-throughput screening in drug discovery programs. The core scaffold can be systematically modified to explore structure-activity relationships (SAR) for a given biological target.
Overview of Existing Scholarly Literature and Research Gaps
A comprehensive search of the scientific literature reveals a significant research gap concerning this compound. There are no dedicated studies detailing its synthesis, characterization, or specific applications. The information available is primarily on structurally related compounds.
For example, the synthesis of methyl 3-(benzyl(methyl)amino)propanoate has been described, which involves the debenzylation of a related compound. chemicalbook.com Similarly, extensive information exists for Methyl 3-(4-methoxyphenyl)propanoate, a compound lacking the amino group, which is used as a pharmaceutical intermediate. chemicalbook.comsigmaaldrich.com
This lack of direct research presents an opportunity for future investigations. The synthesis of this compound could likely be achieved through standard synthetic methodologies such as the reductive amination of methyl 3-oxopropanoate (B1240783) with 4-methoxybenzylamine (B45378) or the N-alkylation of methyl 3-aminopropanoate with 4-methoxybenzyl chloride.
The exploration of this compound's chemical properties and its potential as a scaffold in medicinal chemistry or materials science remains an open area for research. Detailed spectroscopic and crystallographic analysis would be essential to fully characterize this molecule and pave the way for its potential applications.
Interactive Data Tables
Table 1: Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target Compound | Reference |
| Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | 207.27 | Lacks methoxy group, has methyl on amine | chemicalbook.com |
| Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | 194.23 | Lacks amino group | chemicalbook.comsigmaaldrich.comnih.gov |
| Methyl 3-(methylamino)propanoate | C5H11NO2 | 117.15 | Lacks benzyl group | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-10(4-6-11)9-13-8-7-12(14)16-2/h3-6,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWNVTALHWOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480220 | |
| Record name | METHYL 3-(4-METHOXYBENZYLAMINO)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55383-92-1 | |
| Record name | METHYL 3-(4-METHOXYBENZYLAMINO)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 4 Methoxybenzylamino Propanoate
Direct Synthetic Routes
Direct synthetic routes to Methyl 3-(4-methoxybenzylamino)propanoate offer the advantage of atom economy and procedural simplicity, typically involving the formation of the core C-N bond in a single key step. Two of the most prominent direct methods are the aza-Michael addition and reductive amination.
Mechanistic Studies of Aza-Michael Addition Pathways
The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a powerful and widely used method for the formation of β-amino carbonyl compounds. In the context of synthesizing this compound, this involves the direct reaction of para-methoxybenzylamine with methyl acrylate (B77674).
The mechanism of this reaction is well-understood and proceeds via the nucleophilic attack of the amine on the β-carbon of the acrylate ester. researchgate.net This initial addition forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. The reaction is typically base-catalyzed, although it can also proceed under neat conditions or with acid catalysis. The reactivity of the primary amine is generally higher than the resulting secondary amine product, which helps to minimize the formation of double addition byproducts. researchgate.netupc.edu
Microwave irradiation has been shown to be a highly effective method for promoting the Michael addition of amines to acrylates, significantly reducing reaction times and often increasing yields compared to conventional heating. researchgate.netnih.gov For instance, the reaction of (S)-α-methylbenzylamine with methyl acrylate under microwave irradiation at 80°C was completed in just 10 minutes, affording the product in a 95% yield without the detection of double addition products. nih.gov A similar protocol could be readily adapted for the reaction of para-methoxybenzylamine with methyl acrylate, offering a rapid and efficient entry to this compound.
The choice of solvent can also play a role, with polar protic solvents like methanol (B129727) often being employed. However, solvent-free conditions are also frequently successful, particularly with microwave assistance. The general reaction is depicted below:
Scheme 1: Aza-Michael addition of para-methoxybenzylamine to methyl acrylate.

Research into the kinetics of the aza-Michael reaction has demonstrated that the addition of primary amines to acrylates is a rapid process. researchgate.net The rate of the reaction can be influenced by the nucleophilicity of the amine and the electrophilicity of the acrylate. The presence of the electron-donating methoxy (B1213986) group on the benzylamine (B48309) may slightly enhance its nucleophilicity, facilitating the reaction.
Optimization of Reductive Amination Protocols
Reductive amination is another cornerstone of amine synthesis, providing a versatile route to a vast array of substituted amines. For the synthesis of this compound, this would involve the reaction of a suitable β-keto ester, such as methyl 3-oxopropanoate (B1240783) (which is often used in the form of its more stable enolate equivalents), with para-methoxybenzylamine, followed by reduction of the intermediate imine or enamine.
Reductive amination can be performed as a one-pot "direct" process, where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture, or as a "indirect" two-step procedure where the imine/enamine intermediate is formed first and then reduced. researchgate.net Direct reductive amination can be challenging for less reactive carbonyls and amines, sometimes leading to side reactions like the reduction of the starting carbonyl. researchgate.net
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity for iminium ions over ketones. researchgate.net Catalytic hydrogenation is another effective method. researchgate.net The choice of solvent and the use of additives, such as titanium(IV) isopropoxide [Ti(OiPr)₄] or acetic acid, can be crucial for the efficient formation of the imine/enamine intermediate and subsequent reduction. researchgate.netnih.gov
For example, in the synthesis of related β,γ-diamino esters, direct reductive amination of a β-keto ester with an amine using NaBH₃CN and acetic acid at elevated temperatures was found to be a viable, albeit low-yielding, method. researchgate.net A more successful approach often involves the pre-formation of the imine or enamine, followed by reduction.
| Precursor | Amine | Reducing Agent | Conditions | Product | Reference |
| β-hydroxy-ketone | Various amines | Ti(iOPr)₄, PMHS | One-pot | 1,3-syn-amino alcohol | nih.gov |
| β-keto ester | Primary amines | NaBH₃CN, AcOH | 50 °C | β,γ-diamino ester | researchgate.net |
This table presents examples of reductive amination in related systems, illustrating the types of reagents and conditions that could be optimized for the synthesis of this compound.
Indirect Synthetic Strategies via Precursor Modification
Indirect routes to this compound involve the synthesis of a precursor molecule which is then chemically modified to yield the final product. A particularly elegant and stereocontrolled approach involves the ring-opening of activated aziridines.
Regioselective Ring-Opening of N-Activated Aziridine-2-carboxylates with para-Methoxybenzylamine
The nucleophilic ring-opening of aziridines is a powerful transformation in organic synthesis, providing access to a wide range of functionalized amines. nih.govfrontiersin.org The high ring strain of the three-membered ring makes it susceptible to attack by nucleophiles. clockss.org For the synthesis of this compound, the key step would be the regioselective attack of para-methoxybenzylamine at the C3 position of a suitably N-activated methyl aziridine-2-carboxylate (B8329488).
The regioselectivity of the ring-opening is a critical consideration. Nucleophilic attack can occur at either the C2 or C3 position of the aziridine (B145994) ring. For an aziridine-2-carboxylate, attack at C3 leads to the desired β-amino acid derivative, while attack at C2 would result in an α-amino acid derivative. The outcome is heavily influenced by the nature of the N-activating group, the nucleophile, and the reaction conditions. researchgate.netnih.gov
Scheme 2: Regioselective ring-opening of an N-activated methyl aziridine-2-carboxylate.

The reactivity of the aziridine ring towards nucleophiles is significantly enhanced by the presence of an electron-withdrawing activating group on the nitrogen atom. clockss.orgnih.gov This group serves to stabilize the developing negative charge on the nitrogen as it departs, making it a better leaving group. Common N-activating groups include sulfonyl groups (e.g., tosyl, nosyl), carbamates (e.g., Boc, Cbz), and acyl groups. clockss.orgnih.govresearchgate.net
The choice of the N-activating group has a profound impact on the regioselectivity of the ring-opening reaction. Generally, for N-acyl or N-sulfonyl aziridine-2-carboxylates, heteroatom nucleophiles (like amines and alcohols) tend to attack at the less hindered C3 position, following an Sₙ2-type mechanism. clockss.org However, the outcome can be influenced by steric and electronic factors. For instance, in the ring-opening of activated aziridine-2-carboxylates with [¹⁸F]fluoride, N-Boc and N-Cbz groups led to totally regioselective attack at the C2 position to give α-fluoro-β-alanine derivatives. nih.gov In contrast, reactions with other nucleophiles on differently substituted aziridines have shown a preference for C3 attack. The regiochemical pathway is a delicate balance of steric hindrance at the C2 position (due to the carboxylate group) and the electronic activation provided by the N-substituent. researchgate.net
| N-Activating Group | Nucleophile | Major Product | Reference |
| Tosyl (Ts) | Amines | C3-attack product | researchgate.net |
| Nosyl (Ns) | Cyanide | C3-attack product | researchgate.net |
| Boc | [¹⁸F]Fluoride | C2-attack product | nih.gov |
| Cbz | [¹⁸F]Fluoride | C2-attack product | nih.gov |
This table illustrates the influence of different N-activating groups on the regioselectivity of aziridine ring-opening reactions.
The nature of the ester alkyl group (e.g., methyl, ethyl, tert-butyl) in the aziridine-2-carboxylate can also influence the selectivity of the ring-opening reaction, primarily through steric effects. A bulkier ester group, such as a tert-butyl ester, would increase the steric hindrance around the C2 position. This would further disfavor nucleophilic attack at C2, thereby enhancing the selectivity for attack at the C3 position.
While the electronic effect of the ester alkyl group on the reactivity of the aziridine ring is generally considered to be minor compared to the influence of the N-activating group, it can be a useful parameter to tune the selectivity of the reaction. In cases where a mixture of regioisomers is obtained, switching to a more sterically demanding ester group could be a viable strategy to improve the yield of the desired β-amino ester product. However, detailed studies specifically isolating the impact of the ester alkyl group on the regioselectivity of amine addition to aziridine-2-carboxylates are less common in the literature compared to studies on the N-activating group. The primary role of the ester is often as a synthetic handle for further transformations.
Transformation of Protected Diaminopropanoic Acid (DAP) Derivatives
Another sophisticated approach utilizes derivatives of 2,3-diaminopropanoic acid (DAP) as starting materials. These precursors contain the core α,β-amino acid scaffold, which can be selectively functionalized. A synthetic strategy starting from D-serine has been developed to produce orthogonally protected L-DAP methyl esters nih.gov. This method involves the reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-D-serine nih.gov. This strategy could be adapted to introduce the 4-methoxybenzyl group onto the β-amino position of the DAP derivative, followed by any necessary deprotection or functional group manipulation to yield the target compound. The use of DAP derivatives offers a high degree of control over the final structure, particularly its stereochemistry.
Esterification and Transesterification Techniques for Propanoate Moiety Introduction
The introduction of the methyl propanoate moiety is a key step that can be achieved through various esterification and transesterification methods.
Esterification: If the synthesis starts with 3-(4-methoxybenzylamino)propanoic acid, direct esterification is required. Traditional methods often employ an alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid hilarispublisher.comgoogle.com. However, these harsh conditions can sometimes lead to side reactions. Milder and more specialized catalysts have been developed, including silica (B1680970) chloride and various ionic liquids, which can offer higher yields and avoid the corrosive nature of strong acids hilarispublisher.com.
Transesterification: Alternatively, if a different ester of 3-(4-methoxybenzylamino)propanoic acid is synthesized, the methyl ester can be obtained via transesterification. This can be catalyzed by reagents such as scandium(III) triflate or potassium diphosphate (B83284) (K2HPO4), which are known to be efficient for this transformation under relatively mild conditions.
Stereoselective Synthesis and Chiral Control
As this compound contains a chiral center at the β-carbon, controlling the stereochemistry is a critical aspect of its synthesis, particularly for pharmaceutical applications where a single enantiomer is often required.
Enantioselective and Diastereoselective Methodologies
A variety of methodologies have been developed for the enantioselective synthesis of β-amino acids and their esters, which can be applied to the preparation of the target compound hilarispublisher.comresearchgate.netnih.govresearchgate.net. These include:
Asymmetric Catalysis: This is one of the most efficient approaches. Examples include the asymmetric Mannich reaction, where a chiral catalyst, such as a bifunctional thiourea (B124793) derivative, can be used to generate chiral β-amino esters with high enantiomeric excess researchgate.net. Catalytic hydrogenation of enamines using chiral rhodium or ruthenium catalysts is another powerful method hilarispublisher.com.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For example, chiral oxazolidinones can be used to direct the alkylation of an enolate to produce a β-substituted product with high diastereoselectivity rsc.org.
Diastereoselective Reduction: The reduction of a chiral β-enamino ester can proceed with high diastereoselectivity. The use of specific reducing agents and conditions, such as NaBH4 in methanol at low temperatures, has been shown to be effective in achieving high diastereomeric ratios in related systems benthamdirect.comnih.gov.
The following table summarizes some of the key enantioselective and diastereoselective approaches applicable to the synthesis of chiral β-amino esters.
| Methodology | Key Features | Potential Application to Target Compound |
| Asymmetric Mannich Reaction | Utilizes a chiral catalyst to control the addition of an enolate to an imine. | Reaction of a suitable enolate with an imine derived from 4-methoxybenzaldehyde (B44291) in the presence of a chiral catalyst. |
| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine using a chiral metal catalyst (e.g., Rh- or Ru-based). | Hydrogenation of an enamine precursor to this compound. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary directs the stereochemical outcome of a key bond-forming step. | Use of a chiral auxiliary on the propanoate moiety to control the introduction of the amino group. |
| Diastereoselective Reduction | Reduction of a chiral substrate containing a new stereocenter, where the existing chirality influences the outcome. | Reduction of a chiral β-enamino ester precursor. |
Preparation and Separation of Individual Stereoisomers
When a stereoselective synthesis is not employed, a racemic mixture of this compound is obtained. In such cases, the separation of the individual enantiomers is necessary to obtain the desired stereoisomer.
Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers nih.govyakhak.orgnih.gov. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving the enantiomers of β-amino esters yakhak.orgnih.gov. The choice of the mobile phase and the specific type of chiral column are critical for achieving good separation.
Resolution via Diastereomeric Salt Formation: A classical method for resolving racemic amines involves their reaction with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Control of Stereochemistry from Chiral Precursors (e.g., L- or D-Serine Derivatives)
An elegant and powerful strategy for controlling the stereochemistry of the final product is to start the synthesis from a readily available chiral precursor, such as an amino acid. Both L-serine and D-serine are versatile starting materials for this purpose.
A well-established procedure involves the conversion of L-serine to N-Boc-L-serine methyl ester orgsyn.org. This protected amino acid can then be further manipulated. For example, the hydroxyl group can be converted into a leaving group, followed by displacement with a nucleophile or other transformations to introduce the desired functionalities while retaining the original stereochemistry.
Furthermore, a synthetic route from D-serine to protected L-2,3-diaminopropanoic acid (L-Dap) methyl esters has been reported nih.gov. This demonstrates that the stereochemistry of the starting serine derivative dictates the stereochemistry of the resulting diaminopropanoate. By analogy, one could envision a pathway where the amino group at the β-position is selectively alkylated with a 4-methoxybenzyl group. The use of serine-derived β-lactones as intermediates also provides a versatile platform for the enantiocontrolled synthesis of β-amino acids organic-chemistry.org.
The following table outlines the use of chiral precursors for stereochemical control.
| Chiral Precursor | Key Transformation | Stereochemical Outcome |
| L-Serine | Conversion to N-protected L-serine methyl ester, followed by functional group interconversion. | The stereocenter from L-serine is retained, leading to the (S)-enantiomer of the product. |
| D-Serine | Conversion to N-protected D-serine derivatives, which can be further transformed, for instance, into L-DAP derivatives. | The stereocenter from D-serine is used to control the formation of new stereocenters, potentially leading to the (R)- or (S)-enantiomer depending on the reaction sequence. |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 4 Methoxybenzylamino Propanoate
Comprehensive Analysis of Nucleophilic Reactivity at the Amine Center
The secondary amine in Methyl 3-(4-methoxybenzylamino)propanoate is a primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack various electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Key reactions include acylation and alkylation.
N-Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield Methyl 3-(N-(4-methoxybenzyl)acetamido)propanoate. The reaction proceeds through a nucleophilic acyl substitution mechanism.
N-Alkylation: The amine can also undergo N-alkylation with alkyl halides. acsgcipr.org This reaction, proceeding via an S\textsubscript{N}2 mechanism, introduces an additional alkyl group on the nitrogen atom, forming a tertiary amine. acsgcipr.org For instance, reaction with methyl iodide would yield Methyl 3-((4-methoxybenzyl)(methyl)amino)propanoate. The rate of this reaction is influenced by the steric bulk of the alkylating agent and the reaction conditions. The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity.
The nucleophilicity of the amine is modulated by the electronic effects of the substituents. The electron-donating 4-methoxybenzyl group slightly increases the electron density on the nitrogen compared to a simple alkylamine, enhancing its reactivity towards electrophiles.
Table 1: Representative Nucleophilic Reactions at the Amine Center
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| N-Acylation | Acetyl Chloride (CH₃COCl) | Methyl 3-(N-(4-methoxybenzyl)acetamido)propanoate | Pyridine, 0 °C to rt |
| N-Alkylation | Methyl Iodide (CH₃I) | Methyl 3-((4-methoxybenzyl)(methyl)amino)propanoate | K₂CO₃, Acetonitrile, rt |
| Reductive Amination (with another aldehyde) | Formaldehyde (CH₂O), NaBH(OAc)₃ | Methyl 3-((4-methoxybenzyl)(methyl)amino)propanoate | 1,2-Dichloroethane, rt |
Electrophilic Aromatic Substitution Studies on the Methoxybenzyl Moiety
The benzene (B151609) ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the methoxy (B1213986) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Since the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the methoxy group (C-3 and C-5). The bulky amino-propanoate side chain may exert some steric hindrance, potentially favoring substitution at the C-3 position over the C-5 position.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. researchgate.net The reaction conditions need to be carefully controlled to avoid over-nitration or oxidation.
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group can be accomplished using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com However, the presence of the basic amine group can complicate this reaction by coordinating with the Lewis acid catalyst. mdpi.com Protection of the amine group may be necessary prior to carrying out Friedel-Crafts reactions.
The directing effect of the substituents on the aromatic ring plays a crucial role in determining the regioselectivity of these reactions.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 3-((3-nitro-4-methoxybenzyl)amino)propanoate |
| Bromination | N-Bromosuccinimide (NBS) | Methyl 3-((3-bromo-4-methoxybenzyl)amino)propanoate |
Hydrolysis and Transamidation Reactions of the Methyl Ester Group
The methyl ester functionality of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transamidation.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-methoxybenzylamino)propanoic acid, under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. libretexts.org The kinetics of ester hydrolysis are typically second-order. chemrxiv.org
Transamidation: The ester can react with primary or secondary amines at elevated temperatures to form the corresponding amide. nih.gov This reaction involves the direct nucleophilic attack of an amine on the ester carbonyl group, displacing the methoxy group. The reaction is often driven to completion by removing the methanol (B129727) byproduct. This transformation can be catalyzed by various reagents, including Lewis acids or bases. nih.gov
Table 3: Reactions at the Methyl Ester Group
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | 3-(4-Methoxybenzylamino)propanoic acid | Reversible, requires excess water libretexts.org |
| Base-Catalyzed Hydrolysis | NaOH, H₂O then H₃O⁺ | 3-(4-Methoxybenzylamino)propanoic acid | Irreversible, forms carboxylate salt intermediate libretexts.org |
| Transamidation | R'R''NH, Heat | N-R',N-R''-3-(4-methoxybenzylamino)propanamide | Equilibrium process, can be driven by removal of methanol nih.gov |
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
While specific kinetic and thermodynamic data for this compound are not extensively reported, values can be estimated based on analogous systems.
Ester Hydrolysis: The rate of ester hydrolysis is influenced by pH and temperature. semanticscholar.orgyoutube.com Alkaline hydrolysis is generally faster than acid-catalyzed hydrolysis. libretexts.org The activation energy for the alkaline hydrolysis of simple methyl esters is typically in the range of 40-60 kJ/mol. chemrxiv.org The thermodynamics of ester hydrolysis are generally favorable, with a negative Gibbs free energy change, particularly under basic conditions where the formation of the resonance-stabilized carboxylate ion drives the reaction to completion.
Reductive Amination (Formation): The formation of the title compound via reductive amination of 4-methoxybenzaldehyde (B44291) and methyl 3-aminopropanoate is a thermodynamically favorable process. nih.govrsc.org The reaction proceeds via an imine or enamine intermediate. nih.govopenstax.org The rate-determining step can be either the formation of the imine or its subsequent reduction, depending on the specific reducing agent and reaction conditions. rsc.orgrsc.org
Table 4: Estimated Thermodynamic and Kinetic Parameters
| Transformation | Parameter | Estimated Value Range | Reference/Analogy |
|---|---|---|---|
| Alkaline Ester Hydrolysis | Activation Energy (Ea) | 40 - 60 kJ/mol | Based on similar methyl esters chemrxiv.org |
| ΔG° | < 0 (Favorable) | General principle for saponification libretexts.org | |
| Reductive Amination (Formation) | ΔH° | -40 to -80 kJ/mol | Based on computational studies of similar reactions acs.org |
| Rate-determining step | Imine formation or reduction | Dependent on reaction conditions rsc.orgrsc.org |
Computational and Experimental Elucidation of Reaction Pathways
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of the reactions involving this compound. rsc.orgrsc.orgnih.gov
Reductive Amination: DFT studies on the reductive amination of aldehydes reveal a multi-step process. nih.govrsc.org The initial nucleophilic addition of the amine to the aldehyde carbonyl forms a hemiaminal intermediate. nih.gov Subsequent dehydration leads to an iminium ion, which is then reduced by a hydride source. nih.govrsc.org Computational models can predict the transition state energies for each step, helping to identify the rate-determining step and optimize reaction conditions. For instance, calculations can show how different catalysts or solvents influence the energy barriers of the reaction. rsc.org
Electrophilic Aromatic Substitution: Computational methods can be used to model the transition states for electrophilic attack at different positions on the methoxybenzyl ring. These calculations can provide a quantitative prediction of the regioselectivity, corroborating the qualitative rules based on substituent effects. The calculated energies of the sigma-complex intermediates for ortho and meta substitution can explain the observed product distribution.
Experimental Elucidation: Mechanistic pathways are experimentally investigated using various techniques. Kinetic studies, involving monitoring the reaction progress over time under different conditions (e.g., varying reactant concentrations, temperature), provide data to determine rate laws and activation parameters. chemrxiv.org Isotope labeling studies can be employed to trace the path of atoms during a reaction. The identification of reaction intermediates, for example by trapping experiments or spectroscopic methods like NMR under specific conditions, provides direct evidence for a proposed mechanism. For instance, the imine intermediate in reductive amination can sometimes be detected spectroscopically.
Derivatization and Analog Synthesis from Methyl 3 4 Methoxybenzylamino Propanoate
N-Alkylation and N-Acylation of the Secondary Amine
The secondary amine in Methyl 3-(4-methoxybenzylamino)propanoate is a key site for derivatization. N-alkylation introduces an additional organic substituent onto the nitrogen atom, which can significantly influence the compound's biological activity and physical properties. A base-free N-alkylation of amino acid esters using alcohols has been reported, which could be applicable here. nih.gov This method often employs a catalyst and allows for the introduction of various alkyl groups with high retention of stereochemistry. nih.gov
N-acylation, the introduction of an acyl group, is another common modification. This can be achieved by reacting the secondary amine with acyl chlorides, anhydrides, or activated esters. arkat-usa.orgnih.gov A variety of acylating agents can be used to introduce diverse functionalities, from simple acetyl groups to more complex moieties. arkat-usa.org The use of coupling reagents like those employed in peptide synthesis can also facilitate this transformation. arkat-usa.org
Table 1: Potential N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., CH3CN) | N-alkyl-N-(4-methoxybenzyl)-β-alanine methyl ester |
| N-Acylation | Acyl chloride or anhydride (B1165640), base (e.g., triethylamine), solvent (e.g., CH2Cl2) | N-acyl-N-(4-methoxybenzyl)-β-alanine methyl ester |
Modifications of the Methyl Ester: Amidation and Reduction
The methyl ester group of this compound can be readily transformed into other functional groups. Amidation, the conversion of the ester to an amide, can be achieved by reaction with a primary or secondary amine. This reaction can be catalyzed by Lewis acids or proceed through direct aminolysis, often requiring elevated temperatures. nih.govacs.org This modification is particularly useful for building larger molecules and for introducing new points of diversity.
Reduction of the methyl ester leads to the corresponding primary alcohol, 3-(4-methoxybenzylamino)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation. chemistrysteps.commasterorganicchemistry.com Milder reagents such as sodium borohydride (B1222165) (NaBH4) may also be used, sometimes in the presence of an additive to enhance its reactivity towards esters. stackexchange.comyoutube.com The resulting amino alcohol is a valuable intermediate for the synthesis of various biologically active compounds.
Table 2: Potential Ester Modification Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
| Amidation | Amine (R-NH2), heat or catalyst | N-R-3-(4-methoxybenzylamino)propanamide |
| Reduction | LiAlH4, anhydrous ether or THF, followed by aqueous workup | 3-(4-methoxybenzylamino)propan-1-ol |
Introduction of Heterocyclic Moieties and Cyclic Structures
The linear structure of this compound can serve as a precursor for the synthesis of various heterocyclic and cyclic structures. For instance, intramolecular cyclization or intermolecular reactions can lead to the formation of rings of different sizes.
One important class of heterocycles that can be synthesized are β-lactams (azetidin-2-ones). nih.govnih.govrsc.orgorganic-chemistry.orgrsc.org These four-membered rings are core structures in many antibiotic drugs. The synthesis of β-lactams often involves the reaction of an imine with a ketene (B1206846) in a [2+2] cycloaddition, known as the Staudinger synthesis. rsc.orgorganic-chemistry.orgrsc.org
Diketopiperazines, which are six-membered rings formed from two amino acid residues, can also be synthesized. google.comresearchgate.netnih.govgoogle.comacs.org The synthesis of these compounds can be achieved through the cyclization of a dipeptide precursor, which could be formed from this compound. google.comacs.org Other piperidine (B6355638) and piperidinone derivatives can also be accessed through various synthetic routes. nih.govresearchgate.net
Synthesis of β-Methyllanthionine and Azalanthionine Analogs
Lanthionines are non-proteinogenic amino acids characterized by a thioether linkage. nih.govwikipedia.org The synthesis of lanthionine (B1674491) and its analogs is of significant interest due to their presence in lantibiotics, a class of potent antimicrobial peptides. acs.orgnih.govnih.gov The synthesis of orthogonally protected lanthionines is crucial for their incorporation into peptides via solid-phase synthesis. acs.org
Azalanthionines are analogs of lanthionine where the sulfur atom of the thioether bridge is replaced by a nitrogen atom. tudublin.ie The synthesis of orthogonally protected azalanthionines has been reported, with a key step being the ring-opening of N-activated aziridine-2-carboxylates with protected diaminopropanoic acids (DAPs). tudublin.ie Notably, these DAPs can be prepared by the ring-opening of differently protected aziridines with p-methoxybenzylamine, a reaction directly relevant to the derivatization of this compound. tudublin.ie The presence of a nitrogen atom in the cross-linker provides a handle for further derivatization. tudublin.ie
Development of Orthogonally Protected Derivatives for Peptide Synthesis
For the incorporation of non-standard amino acids like the derivatives of this compound into peptides, the development of orthogonally protected versions is essential. peptide.comresearchgate.netnih.gov Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact. acs.orgiris-biotech.de
The N-(4-methoxybenzyl) group is itself a well-known protecting group for amines in peptide synthesis. nih.gov To create a fully orthogonal building block, the methyl ester could be replaced with a different ester, such as a tert-butyl ester, which is removable under acidic conditions, while the N-(4-methoxybenzyl) group is typically removed by stronger acids or oxidative methods. This would allow for the selective deprotection and coupling of either the N-terminus or the C-terminus, a fundamental requirement for solid-phase peptide synthesis. peptide.comresearchgate.net The synthesis of orthogonally protected azalanthionines suitable for solid-phase peptide synthesis has been a significant achievement in this area. tudublin.ie
Advanced Analytical Methodologies for the Characterization and Purity Assessment of this compound
The rigorous characterization and purity assessment of synthetic chemical compounds are fundamental to ensuring their quality, consistency, and suitability for research applications. For the compound this compound (CAS No: 55383-92-1), a comprehensive analytical approach is essential to confirm its chemical identity, elucidate its structure, and profile its purity. chemicalbook.com This involves the application of a suite of advanced spectroscopic and chromatographic techniques, each providing unique and complementary information about the molecule's structure and composition.
Theoretical and Computational Chemistry Studies on Methyl 3 4 Methoxybenzylamino Propanoate
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 3-(4-methoxybenzylamino)propanoate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate its electronic structure and predict its spectroscopic characteristics. sigmaaldrich.com
These calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be determined. The distribution of electron density, for instance, reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactivity.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more likely to be reactive.
Furthermore, quantum chemical calculations can predict various spectroscopic data. Vibrational frequencies from infrared (IR) spectroscopy can be calculated and correlated with experimental spectra to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule and its derivatives.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| ¹H NMR | Signals for the aromatic protons of the 4-methoxybenzyl group, a singlet for the methoxy (B1213986) group protons, signals for the two methylene (B1212753) groups of the propanoate chain, and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the ester, the two methylene carbons, and the methyl ester carbon. |
Molecular Modeling and Conformational Analysis of the Compound and Its Derivatives
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Molecular modeling and conformational analysis are computational techniques used to explore the possible shapes (conformers) of this compound and its derivatives. nih.gov
By systematically rotating the rotatable bonds of the molecule, a potential energy surface can be generated. rsc.org The low-energy regions on this surface correspond to the most stable conformers of the molecule. This analysis helps in understanding how the molecule might interact with biological targets or how it will pack in a crystal lattice.
Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions
Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity. uq.edu.au For the synthesis of this compound, a likely route involves the reaction of 4-methoxybenzylamine (B45378) with methyl acrylate (B77674) (a Michael addition) or the substitution reaction with a methyl 3-halopropanoate.
Theoretical models can be used to study the reaction mechanisms and predict the most likely products. By calculating the activation energies for different reaction pathways, chemists can determine which regio- or stereoisomer is favored. For instance, in the case of reactions involving prochiral centers, computational methods can predict which enantiomer or diastereomer will be formed in excess.
In Silico Screening and Docking Simulations for Potential Biological Interactions
To explore the potential of this compound as a therapeutic agent, in silico screening and molecular docking simulations are employed. thegoodscentscompany.comnih.gov These methods computationally predict the binding affinity of the molecule to the active site of a biological target, such as an enzyme or a receptor.
The process involves generating a three-dimensional model of the target protein and then "docking" the molecule into its binding site in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, with lower energies indicating a more favorable interaction.
These simulations can identify potential biological targets for this compound and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is crucial for the initial stages of drug discovery.
Table 2: Example of In Silico Docking Results
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Example Target 1 | -8.5 | Amino Acid 1, Amino Acid 2 |
Rational Design and Virtual Synthesis of Novel Analogs
The insights gained from the computational studies described above can be used to rationally design and virtually synthesize novel analogs of this compound with improved properties. For example, if a particular part of the molecule is found to be crucial for binding to a biological target, analogs can be designed that enhance this interaction.
Virtual libraries of related compounds can be created by systematically modifying the structure of the parent molecule. These virtual compounds can then be subjected to the same in silico screening and property prediction methods to identify the most promising candidates for actual synthesis and testing. This approach significantly accelerates the drug discovery and development process by focusing experimental efforts on the most likely successful candidates.
Exploration of Academic Applications and Structure Activity Relationship Sar Studies
Investigation as a Precursor in Medicinal Chemistry Research
The bifunctional nature of methyl 3-(4-methoxybenzylamino)propanoate, possessing both a nucleophilic amine and an electrophilic ester, positions it as a key starting material in the synthesis of various compounds of medicinal interest.
While specific, large-scale pharmaceutical applications of this compound are not extensively documented, its core structure is integral to the synthesis of various bioactive molecules. The N-(4-methoxybenzyl) group serves as a common protecting group for amines in multi-step syntheses. This group is known to be stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard procedure in peptide synthesis. nih.gov
The β-alanine scaffold is a component of numerous biologically active compounds. nih.gov For instance, derivatives of N-aryl-β-alanines have been synthesized and investigated for a range of biological activities, including antibacterial and antifungal properties. researchgate.netresearchgate.net The synthesis of N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine from 4-anisidine (p-methoxyaniline) and acrylic acid highlights a common synthetic route for this class of compounds. researchgate.net this compound can be conceptualized as a protected intermediate in similar synthetic pathways, enabling the selective modification of either the amine or the ester group before deprotection to yield the final bioactive molecule.
Table 1: Potential Bioactive Scaffolds Derived from β-Alanine Analogs
| Scaffold Type | Potential Biological Activity | Synthetic Relevance of this compound |
| β-Lactams | Antibacterial | Serves as a precursor for the β-amino acid core. |
| Peptidomimetics | Various (Enzyme inhibition, receptor antagonism) | The protected β-amino acid unit can be incorporated into peptide chains. |
| Heterocyclic compounds | Anticancer, Anti-inflammatory | The backbone can be used to construct various heterocyclic ring systems. |
This table is generated based on the general reactivity and applications of β-amino acid derivatives.
The structural framework of this compound is a suitable starting point for developing targeted ligands and enzyme inhibitors. The N-benzyl portion of the molecule, in particular, is a common feature in compounds designed to interact with biological targets. For example, structure-activity relationship studies on N-benzyl phenethylamines have identified potent agonists for serotonin (B10506) receptors. nih.gov Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing potential as anticancer agents. acs.org
By modifying the 4-methoxybenzyl group and the propanoate ester of this compound, a library of derivatives can be synthesized. These derivatives can then be screened for binding affinity against specific biological targets, such as enzymes or receptors. The 4-methoxy group, for instance, can influence binding through hydrogen bonding or by altering the electronic properties of the aromatic ring. The ester can be converted to an amide or other functional groups to explore different interactions with a target's binding site.
Catalytic Applications in Organic Transformations
Direct catalytic applications of this compound itself are not well-documented. However, its derivatives, particularly those resulting from the modification of the N-benzyl and propanoate moieties, could potentially be used as ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms can act as coordination sites for a metal center.
For instance, β-amino acid derivatives are precursors to chiral ligands for asymmetric catalysis. While the parent compound is achiral, enantiomerically pure derivatives could be synthesized and employed in stereoselective transformations. Gold-catalyzed reactions have been used for the asymmetric synthesis of complex amino acid derivatives, demonstrating the potential for amino acid-based structures in catalysis. acs.org
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
While a comprehensive SAR study specifically for this compound is not available in the literature, inferences can be drawn from studies on analogous compounds.
The chemical reactivity of this compound is dictated by its three main functional components: the secondary amine, the methyl ester, and the 4-methoxybenzyl group.
N-Alkylation/N-Arylation: The secondary amine can be further substituted, which would significantly alter the steric and electronic properties of the molecule. This modification would impact its nucleophilicity and its ability to participate in hydrogen bonding.
Ester Modification: The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. Each modification opens up new reaction pathways. For example, the corresponding carboxylic acid can be activated and coupled with amines to form amides, a key reaction in peptide synthesis.
Aromatic Ring Substitution: The 4-methoxy group on the benzyl (B1604629) ring is an electron-donating group, which activates the ring for electrophilic aromatic substitution. Modifications at other positions on the ring would alter its electronic properties and steric bulk, which could be used to fine-tune interactions with a biological target.
SAR studies on related N-benzyl compounds have shown that even small changes can have a significant impact on biological activity. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine inhibitors, replacing a quinazoline (B50416) core with a pyrimidine (B1678525) and adding a methyl group significantly increased potency. acs.org In another study on isosteviol-based 1,3-aminoalcohols, an N-benzyl substitution was found to be important for antiproliferative activity. nih.gov These findings suggest that the N-(4-methoxybenzyl) moiety in the title compound is a critical determinant of its potential biological profile and that modifications to this group would be a key focus of any SAR investigation.
Table 2: Predicted Impact of Structural Modifications on Reactivity
| Modification Site | Type of Modification | Predicted Effect on Reactivity/Properties |
| Amine (N-H) | Alkylation, Acylation | Decreases nucleophilicity; alters steric hindrance. |
| Ester (COOCH₃) | Hydrolysis to COOH | Creates a new nucleophilic/basic site; allows for amide bond formation. |
| Ester (COOCH₃) | Reduction to CH₂OH | Forms a primary alcohol, enabling further oxidation or etherification. |
| Benzyl Ring | Substitution (e.g., adding electron-withdrawing groups) | Alters the electronic properties of the ring; affects the lability of the N-benzyl protecting group. |
This table is generated based on fundamental principles of organic chemistry and SAR studies of related compounds.
Understanding Stereochemical Impact on Potential Molecular Interactions
The spatial arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. For chiral molecules—those that are non-superimposable on their mirror images—the individual enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral ligand. In the context of drug design and medicinal chemistry, a thorough understanding of the stereochemical impact on molecular interactions is paramount for the development of potent and selective therapeutic agents. While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of stereoselectivity observed in structurally related β-amino esters provide a strong basis for understanding its potential molecular interactions.
β-Amino acids and their derivatives, such as this compound, are recognized as important building blocks in the synthesis of a wide array of biologically active compounds. hilarispublisher.comnih.gov Their incorporation into peptides can induce stable secondary structures, and they are components of numerous natural products with interesting pharmacological properties. hilarispublisher.com The synthesis of enantiomerically pure β-amino acids is a significant area of research, with various methods developed for their preparation, including enzymatic resolutions and asymmetric synthesis. hilarispublisher.comnih.govmdpi.com
The profound influence of stereochemistry on biological activity is well-documented for various classes of compounds. For instance, in the case of the neurotoxin β-N-methylamino-L-alanine (BMAA), the L-enantiomer is the form predominantly identified in biological systems and is associated with neurodegenerative diseases. fishersci.fi Toxicity studies have shown that the L-enantiomer of BMAA exhibits greater toxicity compared to a racemic mixture of both L- and D-enantiomers. fishersci.fi This highlights how the specific three-dimensional arrangement of the amino and carboxyl groups relative to the rest of the molecule dictates its interaction with biological targets.
Similarly, in the realm of synthetic antimicrobial agents, the stereochemistry of amino acid components in lipopeptides can significantly affect their efficacy. For example, studies on fatty amine-tripeptide conjugates have demonstrated that the stereochemistry of the amino acid residues influences the antimicrobial and hemolytic activities of the compounds. nih.gov
A pertinent example illustrating the critical role of stereochemistry in the activity of small molecules is found in inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in inflammation. Structure-activity relationship studies on a series of 3-aminoazetidin-2-one (B3054971) derivatives revealed that the stereochemistry at the C3 position of the azetidinone ring is crucial for potent inhibition. Specifically, the (S)-enantiomer of 4-cyclohexylbutyl-N-[2-oxoazetidin-3-yl]carbamate was identified as a potent and selective NAAA inhibitor, while the (R)-enantiomer was significantly less active. nih.gov This difference in activity underscores how a precise spatial orientation is required for the inhibitor to fit effectively into the active site of the enzyme and exert its inhibitory effect.
While a direct comparative study on the enantiomers of this compound is not available, we can extrapolate from the established principles of stereoselectivity. The potential chiral center in this compound would be the carbon atom to which the amino group and the propanoate chain are attached, if a substituent were present at the alpha or beta position of the propanoate moiety. The (R) and (S) enantiomers would present the 4-methoxybenzyl group, the amino group, the ester, and the rest of the carbon chain in different spatial orientations.
These differences in three-dimensional structure would likely lead to differential binding affinities for a hypothetical biological target. One enantiomer might fit snugly into a binding pocket, forming optimal hydrogen bonds, hydrophobic interactions, and electrostatic interactions, leading to high affinity and biological activity. The other enantiomer, being a mirror image, might be unable to achieve the same complementary fit, resulting in weaker interactions and lower or no activity.
The following interactive table illustrates a hypothetical scenario based on typical observations in SAR studies of chiral β-amino esters, where one enantiomer (eutomer) exhibits significantly higher activity than the other (distomer).
| Enantiomer | Hypothetical Target Binding Affinity (Ki, nM) | Plausible Interaction Profile |
| (S)-Methyl 3-(4-methoxybenzylamino)propanoate | 10 | The 4-methoxybenzyl group fits into a hydrophobic pocket, while the secondary amine and ester carbonyl form key hydrogen bonds with the target protein. |
| (R)-Methyl 3-(4-methoxybenzylamino)propanoate | 1000 | The spatial arrangement prevents the optimal positioning of the 4-methoxybenzyl group in the hydrophobic pocket, leading to weaker binding. |
This table visualizes how a change in stereochemistry at a single chiral center can dramatically alter the binding affinity of a molecule for its target. The eutomer, in this hypothetical case the (S)-enantiomer, achieves a much lower Ki value, indicating stronger binding, due to its ability to form more favorable interactions with the chiral environment of the binding site.
Future Research Directions and Emerging Avenues for Methyl 3 4 Methoxybenzylamino Propanoate
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of Methyl 3-(4-methoxybenzylamino)propanoate typically involves the aza-Michael addition of 4-methoxybenzylamine (B45378) to methyl acrylate (B77674). While effective, future research will prioritize the development of "green" and sustainable synthetic protocols that minimize environmental impact and enhance atom economy.
Key areas of focus will include:
Catalyst Development: Research into heterogeneous catalysts, such as those based on earth-abundant metals like copper researchgate.net or cobalt rsc.orgdocumentsdelivered.com, can facilitate easier separation and recycling, reducing waste. The development of nanocatalysts or supported catalysts could offer high activity and selectivity under milder reaction conditions. researchgate.net
Alternative Solvents: The shift away from volatile organic compounds (VOCs) towards greener solvents like water, ionic liquids, or even solvent-free conditions is a critical research direction. Water has been shown to be an effective medium for some aza-Michael additions, leveraging the hydrophobic effect to accelerate reactions.
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org Microwave-assisted organic synthesis (MAOS) has been shown to be effective for polymerization reactions, a principle that can be applied to the synthesis of the monomer itself. rsc.org
Hydrogen Borrowing Techniques: An atom-economical alternative for synthesizing secondary amines involves the "hydrogen borrowing" or "hydrogen auto-transfer" strategy. rsc.org This method allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org Future research could explore the synthesis of the target compound starting from 4-methoxybenzyl alcohol and a suitable three-carbon amino-ester precursor via this green methodology.
Table 1: Comparison of Synthetic Strategies for β-Amino Esters
| Synthetic Route | Advantages | Disadvantages | Green Chemistry Principles Addressed |
|---|---|---|---|
| Traditional Michael Addition | High yield, well-established. | Often requires organic solvents, potential for catalyst contamination. | - |
| Heterogeneous Catalysis | Catalyst is easily recoverable and reusable, reduced waste. researchgate.netrsc.org | May require higher temperatures or pressures. | Atom Economy, Catalysis, Waste Prevention. |
| Microwave-Assisted Synthesis | Rapid reaction rates, lower energy consumption. rsc.org | Specialized equipment required, scalability can be a challenge. | Energy Efficiency. |
| "Hydrogen Borrowing" | High atom economy, water is the only byproduct, uses readily available alcohols. rsc.org | Requires specific catalysts (e.g., Ru, Ir complexes), may need higher temperatures. | Atom Economy, Safer Solvents (if any), Waste Prevention. |
| Solvent-Free Synthesis | Eliminates solvent waste, simplified workup. | Potential for high viscosity, may require higher temperatures. | Waste Prevention, Safer Solvents & Auxiliaries. |
Advanced Mechanistic Studies Employing In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanism for the formation of this compound is crucial for optimizing reaction conditions and catalyst design. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor reactions in real-time.
Probing Reaction Intermediates: Techniques like in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can identify and characterize transient intermediates and transition states. youtube.com This allows for the direct observation of species such as the enolate intermediate in Michael additions or metal-hydride species in hydrogen-borrowing cycles. rsc.orgyoutube.com
Kinetic Analysis: Real-time monitoring provides precise kinetic data, enabling the determination of reaction orders, activation energies, and the rate-determining step. rsc.org Such insights are invaluable for developing more efficient catalytic systems. For instance, kinetic studies have revealed that the hydrogenation of imines can be the rate-determining step in some reductive amination reactions. rsc.org
Catalyst-Substrate Interactions: In situ spectroscopy can elucidate how the catalyst interacts with the reactants. youtube.com For example, in the aza-Michael addition, it can help understand how a Lewis acid catalyst activates the acrylate acceptor or how a Brønsted base activates the amine nucleophile. Quantum topological energy decomposition methods can also be used to computationally investigate these interactions in explicit solvent models. nih.gov
Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction
The synergy between chemistry and artificial intelligence (AI) is set to revolutionize how molecules are designed and synthesized. springernature.com For this compound and its derivatives, machine learning (ML) offers powerful predictive capabilities.
Reaction Optimization: ML algorithms can analyze vast datasets of reaction parameters (e.g., catalyst, solvent, temperature, concentration) to predict the optimal conditions for maximizing yield and selectivity. iscientific.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources.
Predictive Synthesis: AI tools are being developed to predict viable synthetic routes for novel compounds. nd.edu By inputting a target derivative of this compound, these platforms can suggest a step-by-step synthetic pathway, complete with reagent and condition suggestions.
De Novo Design: Generative AI models can design novel molecules with desired properties from the ground up. nih.govnih.gov For example, researchers could use AI to generate new derivatives of the title compound predicted to have specific characteristics, such as enhanced biodegradability for polymer applications or specific binding affinities for medicinal chemistry targets. youtube.com These models can explore vast chemical spaces to identify promising candidates for subsequent synthesis and testing. youtube.com
Table 2: Applications of AI/ML in Chemical Research for this compound
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Yield Prediction | Forecast the outcome of a reaction based on input parameters. iscientific.orgnd.edu | Accelerates optimization, reduces experimental cost. |
| Retrosynthesis Prediction | Propose synthetic routes for novel target molecules. nd.edu | Facilitates the synthesis of new derivatives. |
| Property Prediction | Predict physicochemical or biological properties of virtual compounds. chemrxiv.orgnih.gov | Guides the design of molecules with specific functions. |
| Generative Design | Create novel molecular structures with optimized properties. nih.govnih.gov | Expands the chemical space of accessible derivatives. |
Exploration of Novel Chemical Reactivities and Derivatization Pathways
This compound possesses multiple reactive sites—the secondary amine, the ester, and the aromatic ring—making it a versatile scaffold for chemical derivatization.
Functionalization of the Amine: The secondary amine can undergo a variety of transformations, including N-alkylation, acylation, or arylation, to introduce diverse functional groups. It can also be a precursor for the synthesis of more complex nitrogen-containing heterocycles.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further reactions such as amidation to form new amide derivatives or reduction to the corresponding amino alcohol. Transesterification with different alcohols can also be explored to modify the compound's properties. cambridge.org
Cyclization Reactions: β-amino esters are well-known precursors to β-lactams, a core structure in many antibiotics. capes.gov.br Future work could investigate efficient methods for the cyclization of this compound into its corresponding β-lactam derivative.
Polymerization Monomer: As a bifunctional molecule, it can be used as a monomer in step-growth polymerizations. For instance, the carboxylic acid derivative (obtained after hydrolysis) could be polymerized with a diol to form a polyester, or the ester itself could be used in polycondensation reactions to create novel poly(β-amino esters). resolvemass.caresolvemass.ca
Expanding the Scope of Academic Applications in Interdisciplinary Fields
The true potential of this compound and its derivatives lies in their application across various scientific disciplines.
Medicinal Chemistry: β-amino acids and their esters are crucial building blocks in the synthesis of peptidomimetics and other biologically active compounds. acs.org The incorporation of this specific scaffold into larger molecules could lead to the development of novel therapeutic agents. The derivatives could be screened for various biological activities. mdpi.com
Materials Science: Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers with significant applications in drug delivery and gene therapy. nih.govrug.nlnih.gov this compound can serve as a valuable monomer for creating new PBAEs with tailored properties, such as specific degradation rates or drug-loading capacities. rsc.orgresolvemass.ca
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the construction of self-assembling systems, such as organogels or liquid crystals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(4-methoxybenzylamino)propanoate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-methoxybenzylamine with methyl acrylate derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures intermediate isolation. Yield optimization may require adjusting stoichiometry (1:1.2 amine:ester ratio) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H NMR should show the methoxy singlet (~δ 3.7 ppm), benzylamine NH resonance (~δ 5.8 ppm, broad), and ester carbonyl (δ ~3.6 ppm for OCH₃). ¹³C NMR confirms the ester carbonyl (~δ 170 ppm) and methoxy carbon (~δ 55 ppm).
- IR : Stretching bands for N-H (~3300 cm⁻¹), ester C=O (~1740 cm⁻¹), and aromatic C-O (1250 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₆NO₃; calc. 222.11). Cross-validate with HRMS for exact mass .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse eyes with water for 15 minutes (P305+P351) and seek medical attention. Store at 2–8°C in airtight containers, away from oxidizers. Waste disposal must comply with institutional guidelines for amine-containing organics .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this compound?
- Methodological Answer : Conduct kinetic studies (e.g., varying temperature/pH) to identify rate-determining steps. Isotopic labeling (e.g., ¹⁵N in the amine group) paired with NMR/MS can track bond formation. Computational modeling (DFT) using Gaussian09 or ORCA can predict transition states and activation energies for nucleophilic attack steps. Compare experimental and theoretical data to refine mechanisms .
Q. How do structural modifications (e.g., substituting the methoxy group) impact the compound’s physicochemical or biological properties?
- Methodological Answer : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups via Suzuki coupling or SNAr reactions. Assess changes in logP (HPLC-based retention times) and solubility (shake-flask method). Bioactivity screening (e.g., enzyme inhibition assays) can reveal SAR trends. For example, selenadiazole derivatives (as in related compounds) show enhanced redox activity .
Q. How can crystallographic data resolve discrepancies in spectral interpretations of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer at 223 K) provides unambiguous bond lengths/angles. For instance, torsion angles between the methoxybenzyl and propanoate groups confirm conformational stability. Compare experimental data (CCDC deposition) with computational geometry optimizations (Mercury software) to validate structural assignments .
Q. What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?
- Methodological Answer : Implement QC checkpoints:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor purity (>98% at 254 nm).
- Karl Fischer Titration : Ensure residual solvents (DMF, THF) are <0.1%.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystal habit uniformity.
- DoE (Design of Experiments) : Statistically analyze factors (temperature, stirring rate) affecting impurity profiles .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., unexpected NH coupling in ¹H NMR) for this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Heat the sample to 50°C to coalesce split peaks caused by slow conformational exchange.
- 2D NMR (HSQC, COSY) : Resolve overlapping signals; HSQC correlates NH protons to adjacent carbons.
- Deuterium Exchange : Add D₂O to confirm labile protons (NH disappears).
- Alternative Solvents : Use DMSO-d₆ to enhance NH signal resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
